
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is a compound belonging to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide typically involves the reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Step 1: Formation of 5-Amino-2-benzylbenzoxazole
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Reagents : 2-Benzylbenzo[d]oxazole, polyphosphoric acid (PPA)
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Outcome : Generates the intermediate 5-amino-2-benzylbenzoxazole with purification via ethanol recrystallization.
Step 2: Acetamide Formation
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Reagents : 2-Phenylacetyl chloride (generated from phenylacetic acid and thionyl chloride), triethylamine or sodium bicarbonate .
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Conditions : Stirring in diethyl ether/water mixture at 0–25°C overnight .
Acetamide Hydrolysis
While direct data for hydrolysis is limited, analogous acetamide derivatives undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Converts acetamide to 2-phenylacetic acid and releases 5-amino-2-benzylbenzoxazole.
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Basic Hydrolysis : Forms carboxylate salts under strong alkaline conditions.
Electrophilic Substitution on the Benzoxazole Ring
The benzoxazole moiety participates in electrophilic reactions, such as bromination :
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Example : Synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide via bromination at the ortho position of the benzyl group .
Catalytic and Oxidative Modifications
Benzoxazole derivatives exhibit reactivity in cross-coupling and oxidation reactions, as inferred from structural analogs:
Table 2: Reactivity of Benzoxazole Derivatives
Reaction Type | Catalyst | Conditions | Outcome |
---|---|---|---|
Oxidative cyclization | FeCl₃ + AgNO₃ | Toluene, 110°C, 24h | Forms fused carborane derivatives |
Grindstone synthesis | SrCO₃ nanocatalyst | Solvent-free, RT | High-yield 2-aryl benzoxazoles |
Palladium-catalyzed | Pd-supported nanocatalyst | DMF, 80°C, 18h | 83–95% yield for 18 derivatives |
Autoxidation Sensitivity
DFT studies on brominated analogs suggest susceptibility to autoxidation at the carbonyl group and NH₂ moiety , forming peroxides or quinones .
Environmental Degradation
Advanced oxidation processes (e.g., UV/H₂O₂) degrade benzoxazole rings into smaller aromatic fragments, with half-lives dependent on substituents .
Biological Activity-Related Reactions
The compound interacts with microbial targets via:
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Hydrogen bonding : Between the acetamide NH and bacterial GyrB ATP-binding sites .
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π-Stacking : Aromatic rings align with hydrophobic pockets in enzymes .
Key Research Findings
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Antimicrobial Activity :
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Spectroscopic Correlations :
Scientific Research Applications
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that benzoxazole derivatives can act as inhibitors of certain enzymes, making them potential candidates for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can be compared with other benzoxazole derivatives such as:
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct properties and potential applications .
Biological Activity
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide (CAS Number: 785836-64-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
1. Chemical Structure and Properties
This compound has the molecular formula C22H18N2O2 and a molecular weight of approximately 342.39 g/mol. The compound features a benzoxazole moiety, which is known for its biological significance.
Property | Value |
---|---|
Molecular Formula | C22H18N2O2 |
Molecular Weight | 342.39 g/mol |
CAS Number | 785836-64-8 |
LogP | 5.25 |
PSA (Polar Surface Area) | 58.62 Ų |
2. Synthesis
The synthesis of this compound typically involves the reaction of 2-benzylbenzoxazole with phenylacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the amide bond while maintaining the integrity of the benzoxazole ring structure.
3.1 Antimicrobial Activity
Research indicates that compounds containing the benzoxazole moiety exhibit broad-spectrum antimicrobial activity. This compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating its potential as an antibacterial agent .
3.2 Anticancer Activity
This compound has also shown promise in anticancer research. In vitro studies revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer).
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
HCT116 | 18 |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the benzoxazole ring or the phenylacetamide group can significantly influence its potency and selectivity.
Key Observations:
- Substituents on the benzoxazole ring enhance antimicrobial activity.
- The presence of electron-donating groups increases cytotoxicity against cancer cells.
5. Case Studies
Recent studies have highlighted the efficacy of benzoxazole derivatives in treating infections and cancers:
- Antibacterial Study : A series of benzoxazole derivatives were synthesized and screened for antibacterial properties, revealing that modifications at specific positions on the benzoxazole ring enhanced activity against resistant strains .
- Anticancer Research : In a study evaluating various benzoxazole derivatives for their effects on breast cancer cell lines, several compounds exhibited significant cytotoxicity, with this compound being among the most potent .
Properties
CAS No. |
785836-64-8 |
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Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25) |
InChI Key |
MBIFLGHNRXIRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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